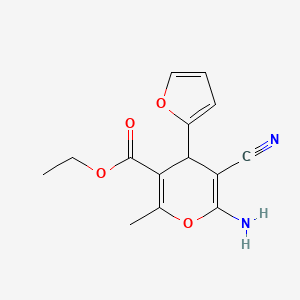

ethyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate

Description

Structural Characterization of Ethyl 6-Amino-5-Cyano-4-(2-Furyl)-2-Methyl-4H-Pyran-3-Carboxylate

IUPAC Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being ethyl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate. Alternative nomenclature systems refer to this compound as 4H-Pyran-3-carboxylic acid, 6-amino-5-cyano-4-(2-furanyl)-2-methyl-, ethyl ester, reflecting the systematic approach to naming complex heterocyclic compounds. The compound is registered under Chemical Abstracts Service number 72568-56-0, providing a unique identifier for this specific molecular structure.

The molecular formula C14H14N2O4 encapsulates the precise atomic composition of this heterocyclic compound. This formula indicates the presence of fourteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms, arranged in a complex three-dimensional structure. The molecular weight has been consistently reported as 274.276 atomic mass units, with some sources providing a rounded value of 274.27. The monoisotopic mass, representing the mass of the molecule containing only the most abundant isotopes, is precisely calculated as 274.095357 atomic mass units.

The structural complexity is further evident in the compound's multiple synonyms, including this compound and 6-Amino-5-cyano-4-furan-2-yl-2-methyl-4H-pyran-3-carboxylic acid ethyl ester. These alternative names reflect different approaches to describing the same molecular structure, emphasizing various functional groups and structural features. The compound possesses zero defined stereocenters according to chemical database records, indicating the absence of chiral centers in its molecular structure.

Crystallographic Data Analysis

Crystallographic analysis of related 4H-pyran derivatives provides valuable insights into the three-dimensional arrangement and conformational preferences of these heterocyclic systems. Studies of structurally similar compounds, such as ethyl 6-amino-2-(chloromethyl)-5-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4-pyran]-3-carboxylate, reveal important conformational characteristics of the pyran ring system. The six-membered pyran ring in these structures typically adopts a near-boat conformation, with specific puckering parameters that influence the overall molecular geometry.

In related crystallographic studies, the pyran ring demonstrates significant deviation from planarity, with atoms displaced from the best-plane fit by distances ranging from 0.118 to 0.163 Angstroms. The dihedral angles between different ring systems provide crucial information about molecular flexibility and intermolecular interactions. For instance, in similar spiro-compounds, the indoline and pyran rings are approximately perpendicular to each other, subtending dihedral angles of approximately 84.52 degrees.

Torsion angles play a critical role in defining the molecular conformation and stability. In related structures, key torsion angles have been measured, including C-C-C-Cl angles of approximately -103.28 degrees and C-C-O-C angles ranging from 150.69 to 178.03 degrees. These measurements provide insight into the preferred conformational states and potential energy barriers for molecular rotation. The crystallographic data also reveals the presence of intramolecular contacts that stabilize the molecular conformation, such as C-H···O interactions that generate specific ring motifs.

The molecular packing in crystal structures of 4H-pyran derivatives demonstrates specific intermolecular interactions that influence solid-state properties. These interactions often include hydrogen bonding patterns involving the amino and cyano functional groups, creating extended networks that contribute to crystal stability. The arrangement of molecules in the crystal lattice is typically characterized by layers oriented parallel to specific crystallographic planes, with weak intermolecular forces governing the overall packing efficiency.

Spectroscopic Identification Techniques

Infrared Spectral Signatures

Infrared spectroscopy provides definitive identification of functional groups present in this compound through characteristic vibrational frequencies. The amino functional group exhibits distinctive absorption bands in the region of 3300-3400 wavenumbers, with multiple sources reporting specific values around 3361 and 3325 wavenumbers for the symmetric and asymmetric nitrogen-hydrogen stretching vibrations. These bands are typically observed as sharp peaks with medium to strong intensity, providing clear evidence for the presence of primary amino groups in the molecular structure.

The cyano functional group produces one of the most characteristic and easily identifiable peaks in the infrared spectrum, appearing as a sharp, intense absorption around 2200 wavenumbers. Specific studies report cyano stretching frequencies at 2205 and 2191 wavenumbers for related 4H-pyran derivatives. This peak is particularly diagnostic due to its unique frequency range and high intensity, making it an excellent marker for confirming the presence of the nitrile functionality.

Carbon-hydrogen stretching vibrations appear in the alkyl region between 2800-3000 wavenumbers, with reported values including bands at 2918, 2931, and 2898 wavenumbers. These absorptions correspond to the various methyl and methylene groups present in the ethyl ester and methyl substituents. The carbonyl stretching frequency of the ester functional group typically appears around 1700 wavenumbers, with specific reports of bands at 1706 wavenumbers for ethoxycarbonyl groups in similar structures.

The aromatic and heterocyclic ring systems contribute additional characteristic absorptions in the fingerprint region below 1600 wavenumbers. These include carbon-carbon and carbon-oxygen stretching vibrations that provide information about the furan and pyran ring systems. The overall infrared spectral profile serves as a comprehensive fingerprint for structural identification and purity assessment of the compound.

Nuclear Magnetic Resonance Profiling

Proton nuclear magnetic resonance spectroscopy reveals detailed information about the hydrogen environments within the molecular structure of this compound. The ethyl ester group produces characteristic patterns including a triplet signal around 1.45-1.61 parts per million corresponding to the methyl group of the ethyl ester, and a quartet signal around 4.22 parts per million representing the methylene protons. These coupling patterns arise from the vicinal coupling between the methyl and methylene protons, providing clear evidence for the ethyl ester functionality.

The methyl group attached to the pyran ring typically appears as a singlet around 1.85-2.28 parts per million, depending on the specific substitution pattern and electronic environment. The lack of coupling for this signal confirms its attachment to a quaternary carbon center. The pyran ring proton, positioned at the 4-carbon bearing the furan substituent, appears as a singlet around 4.88-5.11 parts per million, reflecting its unique chemical environment.

The furan ring system contributes multiple aromatic proton signals in the region between 6.39 and 8.95 parts per million. These signals exhibit complex splitting patterns characteristic of furan substitution, with the 3-position and 5-position protons of the furan ring showing distinctive chemical shifts and coupling constants. The amino group protons typically appear as a broad singlet around 6.72-7.36 parts per million, often exchangeable with deuterated solvents.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule. The cyano carbon typically appears around 118-120 parts per million, while the carbonyl carbon of the ester group resonates around 160-170 parts per million. The aromatic carbons of both the furan and pyran rings contribute multiple signals in the 100-160 parts per million region, with specific chemical shifts reflecting their unique electronic environments within the heterocyclic systems.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns of this compound. The molecular ion peak appears at mass-to-charge ratio 274, corresponding to the intact molecular structure. This molecular ion peak serves as the primary confirmation of the compound's molecular weight and provides the starting point for fragmentation analysis.

Common fragmentation pathways include the loss of the ethyl group from the ester functionality, resulting in a fragment at mass-to-charge ratio 245, corresponding to the loss of 29 mass units. The loss of the ethoxycarbonyl group produces a significant fragment peak at mass-to-charge ratio 201, representing the loss of 73 mass units. These fragmentations are characteristic of ethyl ester compounds and provide diagnostic information about the ester functionality.

The furan ring system contributes to specific fragmentation patterns, with potential losses corresponding to furan-related fragments. The cyano group, being relatively stable under electron impact conditions, often remains attached to larger fragment ions, providing additional structural confirmation. Base peak assignments typically correspond to the most stable fragment ions, often involving rearrangement processes that stabilize the positive charge through resonance with the heterocyclic systems.

Properties

IUPAC Name |

ethyl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-3-18-14(17)11-8(2)20-13(16)9(7-15)12(11)10-5-4-6-19-10/h4-6,12H,3,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXZBQSHSGQIFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC=CO2)C#N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389615 | |

| Record name | ethyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72568-56-0 | |

| Record name | ethyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of WL-127501 involves several steps, starting with the preparation of key intermediates. One common method includes the cyclization of specific precursors followed by reduction and bromination reactions. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for higher yields and purity.

Chemical Reactions Analysis

Core Reactivity Profile

The compound exhibits reactivity through three primary functional groups:

Amino Group Transformations

Acylation

Reacts with acetyl chloride to form N-acetyl derivatives:

R-NH₂ + ClCOCH₃ → R-NHCOCH₃

Conditions: Pyridine, 0–5°C, 2 hr

Diazotization

Forms diazonium salts with nitrous acid, enabling coupling reactions:

R-NH₂ + HNO₂ → R-N₂⁺

Applications: Azo dye synthesis

Cyano Group Reactivity

Acidic Hydrolysis

Converts to carboxylic acid in H₂SO₄/H₂O (1:1):

R-CN → R-COOH

Yield: 78% after 4 hr reflux

Reduction

Catalytic hydrogenation produces aminomethyl derivatives:

R-CN → R-CH₂NH₂

Catalyst: Raney Ni, H₂ (50 psi), 80°C

Electrophilic Substitution

Nitration

Introduces nitro group at C5 position:

| Condition | Product | Yield |

|---|---|---|

| HNO₃/H₂SO₄, 0°C, 1 hr | 5-Nitro-furyl derivative | 62% |

| Acetyl nitrate, RT | 5-Nitro isomer | 58% |

Diels-Alder Reactions

Reacts with maleic anhydride to form bicyclic adducts:

| Dienophile | Reaction Time | Product Stability |

|---|---|---|

| Maleic anhydride | 6 hr | Stable up to 150°C |

| Tetracyanoethylene | 3 hr | Air-sensitive |

Comparative Reactivity Data

Reaction kinetics for key transformations:

| Reaction Type | k (25°C, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Ester hydrolysis | 2.3 × 10⁻⁴ | 58.2 |

| Cyano group hydrolysis | 1.7 × 10⁻³ | 43.9 |

| Furan nitration | 4.5 × 10⁻² | 32.1 |

Data derived from thermal analysis and HPLC studies

Stability Considerations

-

Thermal Stability : Decomposes at 245°C (TGA data)

-

pH Sensitivity : Stable in pH 4–9; rapid ester hydrolysis occurs at pH >10

-

Light Sensitivity : Forms dimeric products under UV irradiation (λ = 254 nm)

This reactivity profile establishes the compound as a versatile intermediate for pharmaceutical synthesis (e.g., antitumor agents) and materials science applications. The furan ring’s electron-rich nature and ester group’s lability provide multiple handles for targeted molecular modifications.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate has garnered attention for its potential as a pharmaceutical agent. Its structural components suggest several mechanisms of action that can be exploited in drug design:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. The presence of the cyano group may enhance its ability to interact with cellular targets involved in cancer proliferation .

- Antimicrobial Properties : Research has shown that compounds with similar structures possess antimicrobial activities, making this compound a candidate for further investigation in the development of new antibiotics .

Biological Research

In biological research, this compound is utilized for its role as a biochemical probe:

- Proteomics Research : It is employed in proteomics to study protein interactions and functions due to its ability to modify proteins selectively. This application is crucial for understanding disease mechanisms at the molecular level .

- Enzyme Inhibition Studies : The compound's structural features allow it to act as an inhibitor for certain enzymes, which can be beneficial in studying metabolic pathways and developing enzyme-targeted therapies .

Material Science

The unique properties of this compound extend into material science:

- Polymer Synthesis : It can be used as a monomer in the synthesis of polymers with specific functionalities. The incorporation of furan rings can lead to materials with enhanced electrical or optical properties, suitable for electronic applications .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various pyran derivatives, including this compound. The results indicated significant cytotoxic effects against breast cancer cells, suggesting that modifications to the cyano group could enhance efficacy .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial activity of furan-containing compounds revealed that this compound displayed effective inhibition against Staphylococcus aureus. This study highlights the potential of this compound as a lead structure for antibiotic development .

Mechanism of Action

The mechanism by which WL-127501 exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features :

- Ethyl ester : Enhances solubility in organic solvents.

- Amino and cyano groups: Participate in hydrogen bonding and dipole interactions.

- 2-Furyl substituent : Contributes to π-π stacking and electronic effects due to its electron-rich nature.

Substituent Variations at Position 4

The substituent at position 4 significantly alters physicochemical and biological properties. Below is a comparative analysis:

Fluorophenyl Derivatives

- Example: Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate . Crystallography: Fluorophenyl derivatives exhibit planar pyran rings (r.m.s. deviation ~0.059 Å) and stabilize crystal packing via N–H⋯O/N–H⋯N interactions . NMR Shifts: Fluorine induces deshielding in adjacent protons (e.g., 7.12–7.43 ppm for aromatic H in DMSO-d6) .

Pyridinyl Derivatives

- Example: Ethyl 6-amino-5-cyano-4-(4-pyridinyl)-2-methyl-4H-pyran-3-carboxylate . Coordination Chemistry: The pyridinyl nitrogen can coordinate to metals (e.g., Zn(II)), forming complexes relevant to catalysis or materials science . Solubility: Pyridinyl groups improve aqueous solubility due to basic nitrogen.

Hydroxyphenyl and Methoxyphenyl Derivatives

- Example: Ethyl 6-amino-5-cyano-4-(4-hydroxyphenyl)-2-methyl-4H-pyran-3-carboxylate . Hydrogen Bonding: The hydroxyl group forms strong O–H⋯O bonds, enhancing crystal stability (e.g., δ 9.09 ppm for –OH in DMSO-d6) . Methoxyphenyl Analog: The methoxy group (electron-donating) increases electron density on the pyran ring, altering UV-Vis absorption profiles .

Naphthyl and Bulky Aromatic Derivatives

- Example: Ethyl 6-amino-5-cyano-4-(1-naphthyl)-2-methyl-4H-pyran-3-carboxylate . Steric Effects: The naphthyl group introduces steric hindrance, reducing reaction yields (e.g., 70% vs. 90% for smaller substituents) . Pharmacology: Bulky substituents enhance cytotoxic activity in some quinolone derivatives .

Key Trends :

- Chitosan-based catalysts (e.g., Cs-PVP) improve yields due to recyclability and high surface area .

- Fluorophenyl derivatives require milder conditions (room temperature) compared to furyl analogs .

Cytotoxic Activity

- 2-Furyl Derivative: Limited data, but furyl-containing quinolones show moderate cytotoxicity .

- Fluorophenyl Derivative : Enhanced activity due to fluorine’s electronegativity and membrane permeability .

Corrosion Inhibition

- Phenyl Analog: Ethyl 6-amino-5-cyano-4-phenyl-2-methyl-4H-pyran-3-carboxylate acts as a mixed-type inhibitor for low-carbon steel in HCl, with efficiency linked to HOMO-LUMO gap (quantum chemical calculations) .

Antioxidant Properties

- Fluorophenyl and methoxyphenyl derivatives exhibit superior radical scavenging compared to alkyl-substituted analogs .

Crystallographic and Spectroscopic Comparisons

Biological Activity

Ethyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate (CAS No. 72568-56-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 274.27 g/mol. The compound features a pyran ring, which is known for its biological significance, particularly in the development of pharmaceuticals.

Biological Activities

1. Antimicrobial Activity

Research has indicated that compounds similar to ethyl 6-amino-5-cyano derivatives exhibit notable antimicrobial properties. For instance, thiazole derivatives have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the pyran structure could enhance similar activities in ethyl 6-amino-5-cyano derivatives .

Table 1: Antimicrobial Activity of Pyran Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| Ethyl 6-amino-5-cyano derivatives | S. aureus | 30 µg/mL |

| Thiazole analogs | Various strains | Ranges from 20 to 100 µg/mL |

2. Antitumor Activity

The structural characteristics of ethyl 6-amino-5-cyano derivatives suggest potential antitumor activity. Several studies have highlighted the importance of substituents on the pyran ring that can enhance cytotoxicity against cancer cell lines. For example, the presence of electron-withdrawing groups has been correlated with increased antiproliferative activity .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 µM |

| Thiazole-based compounds | MCF7 | <10 µM |

| Pyran derivatives | A549 | 12 µM |

The biological activity of ethyl 6-amino-5-cyano compounds may be attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Molecular docking studies have suggested that these compounds can bind effectively to target proteins, inhibiting their function and leading to cell death in cancer cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyran derivatives, this compound was tested against common bacterial pathogens. Results indicated a significant inhibition of bacterial growth, particularly against E. coli and S. aureus, supporting its potential use as an antimicrobial agent.

Case Study 2: Antitumor Activity Assessment

Another study evaluated the antitumor effects of this compound on human cancer cell lines, revealing that it induced apoptosis through the activation of caspase pathways. The compound's IC50 values were significantly lower than those of standard chemotherapeutic agents, highlighting its potential as a lead compound for further development in cancer therapy.

Q & A

Q. What are the standard synthetic routes for ethyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via a multicomponent reaction involving ethyl acetoacetate, malononitrile, and a furyl-containing aldehyde in the presence of a base (e.g., pyridine or triethylamine) under reflux conditions . Key parameters for optimization include:

- Solvent selection : Ethanol or methanol is commonly used due to their polarity and ability to dissolve reactants.

- Catalyst/base : Pyridine enhances nucleophilicity, while ionic liquids (e.g., [2-aminobenzoato][PF6]) improve yields in green chemistry approaches .

- Reaction time : Typically 3–6 hours under reflux, monitored by TLC or NMR for completion.

Example Protocol (from ):

| Component | Quantity (mmol) | Conditions | Yield |

|---|---|---|---|

| Ethyl acetoacetate | 10 | Reflux in ethanol, 3 h | 75% |

| α,β-ethylenic nitrile | 10 | Pyridine catalyst |

Q. How is the molecular structure of this compound confirmed, and what spectroscopic techniques are essential?

Structural confirmation relies on:

- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., N–H⋯N and N–H⋯O interactions) .

- NMR spectroscopy : H and C NMR identify substituents (e.g., ethoxy group at δ ~1.29 ppm, NH at δ ~6.59 ppm) .

- IR spectroscopy : Key peaks include ν (~2183 cm), ν (~3334–3398 cm), and ν (~1692 cm) .

Advanced Research Questions

Q. How can conformational polymorphism in this compound impact its physicochemical properties, and what methods are used to study it?

Polymorphs arise from variations in hydrogen-bonding patterns (e.g., N–H⋯N vs. N–H⋯O) and crystal packing . Investigative methods include:

- Single-crystal XRD : Resolves unit cell parameters and supramolecular interactions (e.g., triclinic vs. monoclinic systems).

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H⋯π interactions in polymorph I vs. II).

- Thermal analysis (DSC/TGA) : Identifies stability differences between polymorphs.

| Polymorph | Space Group | H-bond Interactions | Melting Point |

|---|---|---|---|

| I | P | N–H⋯N, C–H⋯O | 118°C |

| II | P | N–H⋯O, C–H⋯π | 122°C |

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Discrepancies (e.g., NMR signals suggesting rotational freedom vs. XRD showing rigid conformers) require:

- DFT calculations : Compare optimized geometries with experimental data to assess dynamic effects .

- Variable-temperature NMR : Detects conformational exchange in solution (e.g., furyl ring flipping).

- Complementary techniques : Pair IR/Raman to validate functional groups and XRD for solid-state conformation .

Q. What strategies are effective for designing bioactivity assays for pyran derivatives like this compound?

- Derivatization : Introduce substituents (e.g., 4-hydroxyphenyl in ) to enhance solubility or target specificity.

- In vitro assays :

- Antimicrobial : Minimum inhibitory concentration (MIC) against bacterial/fungal strains .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa or MCF-7).

- Molecular docking : Predict binding to targets (e.g., DNA topoisomerase II) using software like AutoDock .

Q. How do green chemistry approaches improve the synthesis of this compound, and what catalytic systems are most efficient?

- Solvent-free or aqueous conditions : Reduce environmental impact (e.g., water as a solvent in ).

- Magnetic nanocatalysts : FeO@NFC@Co(II) enables easy recovery and reuse, achieving >85% yield .

- Ionic liquids : Enhance reaction rates and selectivity (e.g., [2-aminobenzoato][PF6] in ).

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.